2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol
Description
Properties
IUPAC Name |
2-[N-methyl-2-nitro-4-(trifluoromethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c1-14(4-5-16)8-3-2-7(10(11,12)13)6-9(8)15(17)18/h2-3,6,16H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPQDFIVHJTZHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381472 | |
| Record name | 2-{Methyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103748-04-5 | |
| Record name | 2-{Methyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol typically involves the following steps:
Nitration: The starting material, 2-methyl-4-(trifluoromethyl)aniline, is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. This introduces a nitro group at the ortho position relative to the aniline group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The resulting amine is then alkylated with ethylene oxide to introduce the ethan-1-ol moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethan-1-ol moiety is oxidized to a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetaldehyde or 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid.
Reduction: Formation of 2-[Methyl-2-amino-4-(trifluoromethyl)anilino]ethan-1-ol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aniline Ring
N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
- Structure: Lacks the ethanol group; features an ethyl group on the amino nitrogen.
- Properties : Higher lipophilicity (predicted logP ~3.0) due to the ethyl substituent, reducing water solubility compared to the target compound.
2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol
- Structure : Replaces the nitro group with a fluorine atom at the meta position.
- Properties : Lower logP (~2.0) due to reduced electron-withdrawing effects. The fluorine atom enhances metabolic stability while maintaining lipophilicity.
- Biological Activity : Explored for anti-inflammatory and antioxidant properties, highlighting the role of fluorine in modulating biological pathways .
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol
- Structure : Substitutes nitro with methoxy and adds a fluorine atom.
- Properties : Methoxy group increases electron density on the aromatic ring, altering reactivity in nucleophilic substitutions.
- Applications : Used in specialized synthetic routes where electronic tuning is critical .
Functional Group Modifications
N-Methyl-2-nitro-4-(trifluoromethyl)aniline
- Structure: Methyl group on the amino nitrogen instead of ethanol.
- Properties : Reduced polarity (logP ~2.8) compared to the target compound, limiting hydrogen-bonding capacity.
- Biological Activity : Shows weaker antimicrobial activity than the ethyl analog, indicating steric and electronic effects of substituents on efficacy .
(R)-2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)ethan-1-ol
- Structure: Chiral center with amino and ethanol groups on the same carbon.
- Properties : Enhanced stereospecific interactions with biological targets due to chirality.
- Applications : Investigated for targeted drug delivery and enzyme inhibition .
Positional Isomerism and Electronic Effects
- 4-Nitro-2-(trifluoromethyl)aniline: Structure: Nitro group at para instead of ortho. Properties: Increased steric hindrance at the ortho position reduces reactivity in coupling reactions.
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: Structure: Ketone replaces ethanol; methoxy and fluorine alter electronic properties. Applications: Used as a precursor in fluorinated polymer synthesis, where ketone reactivity is advantageous .
Key Research Findings and Data
Physicochemical Properties
| Compound Name | Molecular Formula | logP | Water Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₁F₃N₂O₃ | ~2.5 | 0.15 | Nitro, trifluoromethyl, ethanol |
| N-Ethyl-2-nitro-4-(trifluoromethyl)aniline | C₉H₉F₃N₂O₂ | ~3.0 | 0.08 | Nitro, trifluoromethyl, ethyl |
| 2-Amino-2-(5-fluoro-2-CF₃-phenyl)ethanol | C₉H₉F₄NO₂ | ~2.0 | 0.25 | Fluoro, trifluoromethyl, ethanol |
Biological Activity
2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol, with the CAS number 103748-04-5, is an organic compound belonging to the nitroaniline class. Its unique structure, characterized by a nitro group, a trifluoromethyl group, and an aniline moiety attached to an ethan-1-ol backbone, suggests potential biological activities worth investigating. This article delves into the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12F3N3O3
- Molecular Weight : 264.20 g/mol
- Structural Characteristics :
- Nitro group (-NO2)
- Trifluoromethyl group (-CF3)
- Aniline moiety
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Activity
Studies have shown promising results regarding the compound's antimicrobial properties. It has been tested against several bacterial strains, including:
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 3.5 | Cefazolin (4.2) |
| Escherichia coli | 5.0 | Cefotaxime (8.9) |
| Klebsiella pneumoniae | 6.0 | - |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound is particularly effective against Gram-positive bacteria, especially Staphylococcus aureus, which is notorious for its antibiotic resistance .
The mechanism by which this compound exerts its effects involves several biochemical interactions:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cell death.
- Lipophilicity Enhancement : The trifluoromethyl group increases lipophilicity, facilitating membrane penetration and interaction with lipid bilayers and proteins .
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in bacterial cells, disrupting cellular membranes and metabolic processes .
Case Studies and Research Findings
A notable study explored the antibacterial efficacy of various derivatives of nitroanilines, including our compound of interest. The findings revealed that structural modifications significantly influenced biological activity:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol, and how are intermediates purified?
- Methodology : The compound is synthesized via multi-step reactions involving nitro- and trifluoromethyl-substituted anilines. For example, nitro group introduction can be achieved through nitration of precursor aromatic rings under controlled acidic conditions, followed by alkylation with ethanol derivatives. Purification often involves column chromatography (silica gel) or recrystallization using solvents like ethyl acetate/hexane mixtures .
- Critical Step : Use of potassium carbonate in isopropanol for deprotonation and reaction acceleration, as noted in analogous trifluoromethyl-anilino syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- LC-MS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 414 observed in related trifluoromethyl-anilino compounds) .
- HPLC : Retention time analysis (e.g., 0.65 minutes under SQD-TFA05 conditions) ensures purity .
- NMR : H and C NMR resolve nitro and trifluoromethyl group environments, with F NMR confirming CF substitution patterns .
Advanced Research Questions
Q. How can discrepancies in NMR data for nitro and trifluoromethyl groups be resolved?
- Data Contradiction Analysis :
- Electronic Effects : The electron-withdrawing nitro and CF groups deshield adjacent protons, causing unexpected shifts. Compare experimental H NMR data with computational predictions (DFT calculations) .
- Solvent Artifacts : Use deuterated DMSO or CDCl to minimize solvent-induced shifts. Cross-validate with IR spectroscopy (e.g., NO stretching at ~1520 cm) .
Q. What strategies optimize reaction conditions for nitro group stability during synthesis?
- Experimental Design :
- Temperature Control : Nitro groups are prone to reduction at high temperatures; maintain reactions below 50°C .
- Catalytic Systems : Use Pd/C or Raney Ni cautiously to avoid unintended nitro reduction. Alternatively, employ protecting groups (e.g., acetyl) for sensitive intermediates .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight :
- The CF group increases electrophilicity at the aromatic ring, enhancing susceptibility to nucleophilic attack. Kinetic studies using varying nucleophiles (e.g., amines, thiols) show accelerated substitution rates compared to non-fluorinated analogs .
- Steric Effects : The bulky CF group may hinder para-substitution, favoring meta or ortho pathways in some cases. Monitor regioselectivity via LC-MS .
Methodological Notes
- Contradictions in Evidence : While patents describe isopropanol as a reaction solvent , academic studies recommend ethanol for better nitro group stability . Validate solvent choice via controlled kinetic experiments.
- Advanced Purification : For trace impurities (e.g., unreacted aniline), use preparative HPLC with C18 columns and acetonitrile/water gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
